5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide
描述
5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide is a brominated indazole derivative characterized by a methyl group at the 1-position of the indazole ring and a bromomethyl substituent at the 5-position, with a hydrobromide counterion. Indazoles are bicyclic aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and steric properties compared to related scaffolds like benzimidazoles or indoles. The bromomethyl group at position 5 enhances electrophilic reactivity, making the compound valuable in cross-coupling reactions or as a synthetic intermediate for pharmaceuticals and agrochemicals . The hydrobromide salt improves solubility and stability, critical for handling and storage.
属性
IUPAC Name |
5-(bromomethyl)-1-methylindazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2.BrH/c1-12-9-3-2-7(5-10)4-8(9)6-11-12;/h2-4,6H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMQHCLFPUNKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CBr)C=N1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678463 | |
| Record name | 5-(Bromomethyl)-1-methyl-1H-indazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203160-22-8 | |
| Record name | 5-(Bromomethyl)-1-methyl-1H-indazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide typically involves the bromination of 1-methyl-1H-indazole. The process can be summarized as follows:
Starting Material: 1-methyl-1H-indazole.
Bromination: The bromination reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform.
Formation of Hydrobromide Salt: The brominated product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
化学反应分析
Types of Reactions
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: While the indazole ring itself is relatively stable, the bromomethyl group can be oxidized to form aldehydes or carboxylic acids under strong oxidative conditions. Reduction reactions are less common but can be used to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or substituted amines.
Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of the bromomethyl group.
科学研究应用
Chemistry
In chemistry, 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various indazole derivatives.
Biology
In biological research, this compound can be used to modify biomolecules through nucleophilic substitution reactions. It can be attached to proteins, peptides, or nucleic acids to study their functions or to develop new bioconjugates.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. Indazole derivatives have shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its ability to undergo various chemical transformations makes it versatile for different industrial processes.
作用机制
The mechanism of action of 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide largely depends on its reactivity towards nucleophiles. The bromomethyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is harnessed in various applications, from chemical synthesis to biological modifications.
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly influence the physicochemical and reactivity profiles of indazole derivatives:
Key Observations :
- Electronic Effects : The bromomethyl group at position 5 in the target compound enhances electrophilic character compared to simple bromo-substituted analogs (e.g., 6-Bromo-5-methyl-1H-indazole). This makes it more reactive in nucleophilic substitutions .
- Steric Effects : Bulky substituents like cyclopropyl () reduce accessibility to the indazole core, impacting binding interactions in biological systems.
- Salt Forms : Hydrobromide salts (e.g., target compound) exhibit higher aqueous solubility compared to neutral analogs (e.g., 5-Bromo-1-methyl-1H-benzo[d]imidazole), facilitating use in solution-phase reactions .
Stability and Reactivity
- Bromomethyl Group : The target’s bromomethyl substituent is prone to hydrolysis under basic conditions, necessitating anhydrous handling. In contrast, simple bromo-substituted indazoles (e.g., 5-Bromo-1-methyl-1H-benzo[d]imidazole) are more stable .
- Salt Stability : The hydrobromide form mitigates decomposition risks compared to neutral bromomethyl compounds like 5-(Bromomethyl)-1H-indazole .
生物活性
5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide, a compound with the chemical formula CHBrN·HBr, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Target Receptors
The primary mechanism of action for this compound involves its interaction with various Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in cellular processes such as proliferation, differentiation, and migration. The compound exhibits potent inhibitory activity against FGFRs, impacting several downstream signaling pathways including the RAS–MEK–ERK and PI3K–Akt pathways .
Biochemical Pathways
Upon binding to FGFRs, the compound inhibits their autophosphorylation, which is crucial for activating downstream signaling pathways. In vitro studies have demonstrated that it effectively inhibits the proliferation of breast cancer cells (4T1 cell line) and induces apoptosis, highlighting its potential as an anticancer agent.
Pharmacokinetics
Absorption and Distribution
Research indicates that this compound has favorable pharmacokinetic properties. The compound is primarily metabolized in the liver, where it undergoes biotransformation to form active metabolites. Its low molecular weight suggests good bioavailability, which is essential for therapeutic efficacy.
Dosage Effects
In animal models, the compound exhibits dose-dependent inhibition of tumor growth. Studies have shown that varying dosages can significantly affect the extent of tumor reduction, emphasizing the importance of dosage optimization in therapeutic applications.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
- Cancer Cell Proliferation : In vitro experiments demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast cancer cells. The IC50 values for FGFR inhibition were reported as 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
Comparative Analysis with Similar Compounds
| Compound Name | Target | IC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | FGFRs | 7 (FGFR1), 9 (FGFR2), 25 (FGFR3) | Inhibits cancer cell proliferation |
| Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone | FGFRs | 7 (FGFR1), 9 (FGFR2), 25 (FGFR3) | Similar kinase inhibitory activity |
| Pyrrolo[2,3-d]pyrimidine derivatives | Various kinases | Varies | Explored for anticancer therapy |
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Bromomethyl)-1-methyl-1H-indazole hydrobromide in laboratory settings?
- Methodology :
- Step 1 : Methylation of the indazole core. Use Cs₂CO₃ as a base in anhydrous DMF with a methylating agent (e.g., methyl iodide) at room temperature to introduce the 1-methyl group, as demonstrated in analogous indazole alkylation reactions .
- Step 2 : Bromination at the 5-position. Employ N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in a solvent like CCl₄ under reflux to introduce the bromomethyl group .
- Purification : Flash column chromatography or recrystallization to isolate the hydrobromide salt. Typical yields range from 40–60%, depending on reaction optimization .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl and bromomethyl groups) and aromatic proton environments .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed [M+H]⁺ peaks) .
- HPLC : Assess purity (>95% by area under the curve) using reverse-phase columns and UV detection at 254 nm .
Q. What are the key storage conditions to ensure compound stability?
- Storage Guidelines :
- Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or decomposition of the bromomethyl group.
- Avoid exposure to moisture, as hydrobromide salts are hygroscopic. Desiccants (e.g., silica gel) should be used in storage vials .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Optimization Strategies :
- Solvent Selection : Use non-polar solvents (e.g., CCl₄) to favor radical bromination over electrophilic substitution, reducing dimerization .
- Catalyst Loading : Adjust AIBN concentration (0.1–1.0 equiv.) to control radical initiation rates and suppress side reactions.
- Temperature Control : Maintain reflux conditions (70–80°C) to balance reaction kinetics and selectivity .
- By-Product Analysis : Monitor reactions via TLC or LC-MS to identify intermediates (e.g., di-brominated species) and adjust stoichiometry accordingly.
Q. What strategies are effective for introducing the bromomethyl group while preserving the indazole core?
- Functionalization Approaches :
- Radical Bromination : Use NBS/AIBN for regioselective C–H bromination at the 5-position, leveraging the indazole’s electron-rich aromatic system .
- Protection-Deprotection : Temporarily protect the indazole nitrogen with a Boc group during bromination to prevent N-alkylation side reactions .
- Mechanistic Insights : The bromomethyl group acts as a leaving group in nucleophilic substitution (SN2) or Suzuki-Miyaura cross-coupling reactions, enabling further derivatization .
Q. How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?
- Reactivity Profile :
- Palladium-Catalyzed Coupling : The bromomethyl moiety facilitates Suzuki couplings with aryl boronic acids to generate biaryl derivatives. Reaction conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C .
- Nucleophilic Substitution : React with amines (e.g., piperazine) in DMF at 60°C to yield amine-linked indazole analogs, useful in medicinal chemistry .
- Comparative Data : Bromomethyl-substituted indazoles exhibit higher reactivity than chloro or fluoro analogs due to the lower bond dissociation energy of C–Br .
Q. What are the challenges in distinguishing this compound from structurally similar analogs?
- Analytical Differentiation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
